

Spectral Profile of 4-Methoxy-N-methylaniline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methoxy-N-methylaniline

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This in-depth technical guide provides a comprehensive overview of the spectral data for **4-Methoxy-N-methylaniline**, a key chemical intermediate in various synthetic processes. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable insights for compound identification, purity assessment, and structural elucidation.

Spectroscopic Data Summary

The spectral data for **4-Methoxy-N-methylaniline** is summarized below, providing a quick reference for its key analytical characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectral Data of **4-Methoxy-N-methylaniline** (400 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
6.82	d, $J = 8.7$ Hz	2H	Ar-H (ortho to OCH_3)
6.60	d, $J = 8.6$ Hz	2H	Ar-H (ortho to NHCH_3)
3.77	s	3H	OCH_3
2.81	s	3H	NCH_3

Table 2: ^{13}C NMR Spectral Data of **4-Methoxy-N-methylaniline** (101 MHz, CDCl_3)

Chemical Shift (δ) ppm	Assignment
152.13	Ar-C (C-OCH_3)
143.75	Ar-C (C-NHCH_3)
114.96	Ar-CH (ortho to OCH_3)
113.67	Ar-CH (ortho to NHCH_3)
55.89	OCH_3
31.63	NCH_3

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands of **4-Methoxy-N-methylaniline**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3411	Medium	N-H Stretch
~3050-3000	Medium	Aromatic C-H Stretch
~2930-2830	Medium	Aliphatic C-H Stretch (CH ₃)
~1610, 1510	Strong	Aromatic C=C Bending
~1240	Strong	Aryl-O-C Asymmetric Stretch
~1040	Strong	Aryl-O-C Symmetric Stretch
~820	Strong	p-disubstituted benzene C-H bend

Note: The IR data is interpreted from typical values for similar functional groups and may vary slightly based on the specific experimental conditions.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of **4-Methoxy-N-methylaniline**

m/z	Relative Intensity	Assignment
137.08	High	[M] ⁺ (Molecular Ion)
122	High	[M-CH ₃] ⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR, IR, and MS data for a solid organic compound like **4-Methoxy-N-methylaniline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

- **4-Methoxy-N-methylaniline** sample
- Deuterated chloroform (CDCl_3)
- NMR tubes (5 mm)
- Pipettes
- Vortex mixer

Instrumentation:

- 400 MHz NMR Spectrometer

Procedure:

- **Sample Preparation:** Weigh approximately 5-10 mg of **4-Methoxy-N-methylaniline** and dissolve it in approximately 0.7 mL of CDCl_3 in a small vial.
- **Transfer to NMR Tube:** Using a pipette, transfer the solution to a clean, dry 5 mm NMR tube.
- **Homogenization:** Gently vortex the NMR tube to ensure a homogeneous solution.
- **Instrument Setup:** Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
- **Shimming:** Perform automatic or manual shimming to optimize the magnetic field homogeneity.
- **Acquisition of ^1H NMR Spectrum:**
 - Set the spectrometer to the proton frequency.
 - Acquire the spectrum using standard parameters (e.g., 16 scans, 1-second relaxation delay).
 - Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

- Reference the spectrum to the residual solvent peak of CDCl_3 at 7.26 ppm.
- Integrate the peaks and determine their multiplicities.
- Acquisition of ^{13}C NMR Spectrum:
 - Set the spectrometer to the carbon frequency.
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - A larger number of scans (e.g., 1024) and a longer relaxation delay may be necessary due to the lower natural abundance of ^{13}C .
 - Process the data similarly to the ^1H spectrum.
 - Reference the spectrum to the CDCl_3 solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

- **4-Methoxy-N-methylaniline** sample
- Spatula
- Attenuated Total Reflectance (ATR) accessory

Instrumentation:

- Fourier-Transform Infrared (FTIR) Spectrometer with an ATR accessory

Procedure:

- Background Scan: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.

- Sample Application: Place a small amount of the solid **4-Methoxy-N-methylaniline** sample onto the ATR crystal using a clean spatula.
- Pressure Application: Apply pressure to the sample using the ATR's pressure arm to ensure good contact between the sample and the crystal.
- Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber (cm^{-1}) is displayed.
- Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

- **4-Methoxy-N-methylaniline** sample
- Methanol or other suitable volatile solvent
- Vial

Instrumentation:

- Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

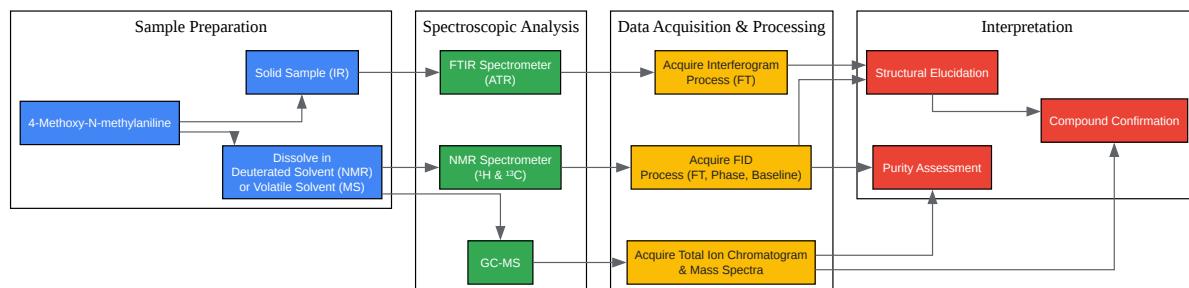
Procedure:

- Sample Preparation: Prepare a dilute solution of **4-Methoxy-N-methylaniline** in a volatile solvent like methanol (e.g., 1 mg/mL).
- GC-MS Setup:

- Set the GC oven temperature program to appropriately separate the compound of interest from any impurities. A typical program might start at 50°C and ramp up to 250°C.
- Set the injector temperature and the transfer line temperature (typically around 250-280°C).
- Use helium as the carrier gas.
- Injection: Inject a small volume (e.g., 1 μ L) of the sample solution into the GC inlet.
- Separation and Ionization: The compound will be vaporized and separated on the GC column. As it elutes from the column, it enters the mass spectrometer's ion source. In the EI source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions (molecular ion and fragment ions) are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., a quadrupole).
- Detection: The detector records the abundance of each ion at a specific m/z .
- Data Analysis: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z . The peak with the highest m/z often corresponds to the molecular ion.

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



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Caption: General workflow for spectroscopic analysis.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com